molecular formula C15H20BrNO3 B2868227 tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate CAS No. 1312566-00-9

tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate

Cat. No.: B2868227
CAS No.: 1312566-00-9
M. Wt: 342.233
InChI Key: UUIDDBRUOCXTAO-ZDUSSCGKSA-N
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Description

Tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C15H20BrNO3 and its molecular weight is 342.233. The purity is usually 95%.
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Scientific Research Applications

α-Amidoalkylation Applications

The tert-butyl esters, such as tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate, have been utilized in α-amidoalkylation reactions with ambident nucleophiles. These compounds, along with N,N-disubstituted amides and other morpholine derivatives, are α-amidoalkylated using N-benzoylbenzylideneamine. This process is significant in the synthesis of various organic compounds, and the stereochemical aspects of these reactions have been explored to understand their mechanisms and outcomes (Dobrev, Benin, & Nechev, 1992).

Morpholine Derivatives Synthesis

Research has demonstrated the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine through an electrophile-induced ring closure. This synthesis pathway highlights the potential of this compound in generating morpholine derivatives, which are valuable in various chemical syntheses. These compounds have been further modified to produce different morpholine derivatives, showcasing the versatility of tert-butyl esters in synthetic organic chemistry (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Safety-Catch Nitrogen Protecting Group

The compound has been implicated in the development of novel safety-catch amine protection strategies. The 9-(4-bromophenyl)-9-fluorenyl group, closely related to the chemical structure of this compound, serves as an acid-stable protecting group that can be activated and cleaved under mild conditions. This application is crucial in the field of peptide synthesis and modification, where protecting groups play a vital role in the step-wise construction of complex molecules (Surprenant & Lubell, 2006).

Solid-Phase Synthesis Linker

Tert-butyl esters are also used in the development of "safety catch" linkers for solid-phase synthesis. These linkers, such as the 2-tert-butoxyphenol resin, allow for the stable attachment of molecules to a solid support, facilitating subsequent chemical transformations without affecting the linking ester group. The removal of the tert-butyl group unveils a highly reactive ester, enabling the release of the synthesized product from the resin. This technology is fundamental in streamlining the synthesis of complex organic molecules, particularly in the pharmaceutical industry (Beech et al., 2001).

Properties

IUPAC Name

tert-butyl (2R)-2-(4-bromophenyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIDDBRUOCXTAO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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